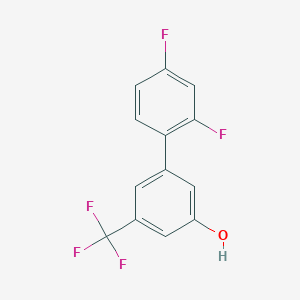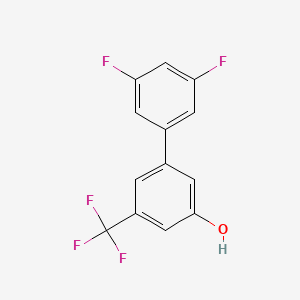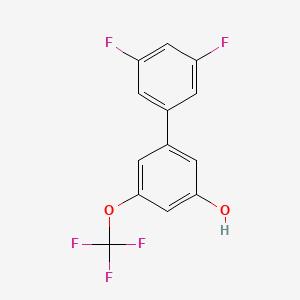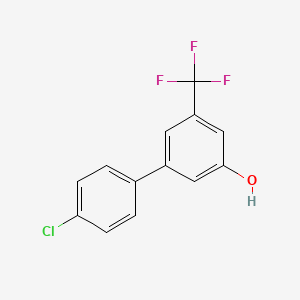
5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% (CAS# 511-89-7), also known as 4-acetyl-3-trifluoromethylphenol, is a colorless to pale yellow liquid with a characteristic odor. It is a synthetic aromatic compound belonging to the phenol family. It is soluble in water and alcohols, and is used as an intermediate for the synthesis of pharmaceuticals, fragrances, and other chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% depends on the specific application. In general, the compound acts as a nucleophile and reacts with electrophiles to form a new covalent bond. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. Additionally, the compound can act as a Lewis acid and react with Lewis bases, such as amines, to form new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% are largely unknown. The compound is not known to be toxic or carcinogenic, but it has not been extensively studied.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. Additionally, it is soluble in water and alcohols, making it easy to work with. The main limitation is that it is not very stable and is easily oxidized by air.
Future Directions
There are many potential future directions for research on 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential applications in medicine and agriculture. Additionally, research could be conducted on the development of new synthetic methods for the synthesis of the compound, as well as its use as a starting material for the synthesis of other compounds. Finally, research could be conducted on the development of new methods for the purification and isolation of the compound.
Synthesis Methods
The synthesis of 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% begins with the reaction of 4-chlorophenol with trifluoroacetic anhydride in the presence of a base catalyst. This reaction yields 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95%rifluoromethylphenol as the major product. The compound can then be isolated and purified by distillation or recrystallization.
Scientific Research Applications
5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, fragrances, and other chemicals. It has also been used as a starting material for the synthesis of a novel class of trifluoromethyl phenols, which have potential applications in the fields of medicine and agriculture. Additionally, the compound has been used as a reagent in the synthesis of various biologically active compounds, such as pyridines, quinolines, and thiophenes.
properties
IUPAC Name |
1-[4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9(19)10-2-4-11(5-3-10)12-6-13(15(16,17)18)8-14(20)7-12/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLPBQFKXBJCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686592 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-70-6 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














